Cas no 1267350-44-6 (1-Cyclopentyl-2-(propan-2-yl)piperazine)

1-Cyclopentyl-2-(propan-2-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- EN300-719209
- 1-Cyclopentyl-2-isopropylpiperazine
- 1267350-44-6
- CS-0275683
- 1-cyclopentyl-2-(propan-2-yl)piperazine
- AKOS014268725
- Piperazine, 1-cyclopentyl-2-(1-methylethyl)-
- 1-Cyclopentyl-2-(propan-2-yl)piperazine
-
- インチ: 1S/C12H24N2/c1-10(2)12-9-13-7-8-14(12)11-5-3-4-6-11/h10-13H,3-9H2,1-2H3
- InChIKey: RSJXCQZSEKNJKP-UHFFFAOYSA-N
- ほほえんだ: N1(CCNCC1C(C)C)C1CCCC1
計算された属性
- せいみつぶんしりょう: 196.193948774g/mol
- どういたいしつりょう: 196.193948774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 15.3Ų
じっけんとくせい
- 密度みつど: 0.943±0.06 g/cm3(Predicted)
- ふってん: 258.2±8.0 °C(Predicted)
- 酸性度係数(pKa): 9.25±0.40(Predicted)
1-Cyclopentyl-2-(propan-2-yl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-719209-1.0g |
1-cyclopentyl-2-(propan-2-yl)piperazine |
1267350-44-6 | 1g |
$0.0 | 2023-06-06 |
1-Cyclopentyl-2-(propan-2-yl)piperazine 関連文献
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1-Cyclopentyl-2-(propan-2-yl)piperazineに関する追加情報
Chemical Profile of 1-Cyclopentyl-2-(propan-2-yl)piperazine (CAS No. 1267350-44-6)
1-Cyclopentyl-2-(propan-2-yl)piperazine, identified by its CAS number 1267350-44-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a cyclopentyl group at the first position and an isopropyl group at the second position introduces unique steric and electronic properties, making it a valuable scaffold for drug discovery and development.
The structural features of 1-Cyclopentyl-2-(propan-2-yl)piperazine contribute to its potential biological activity. Piperazine derivatives are well-known for their role as pharmacophores in various therapeutic agents, including antipsychotics, antidepressants, and antihistamines. The cyclopentyl moiety enhances the lipophilicity of the molecule, facilitating better membrane permeability, while the isopropyl group influences the compound's solubility and metabolic stability. These attributes make it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel piperazine-based compounds with improved pharmacological profiles. Studies have demonstrated that modifications at the piperazine ring can significantly alter the biological activity of these molecules. For instance, the substitution pattern and electronic properties of 1-Cyclopentyl-2-(propan-2-yl)piperazine may influence its interactions with biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. This has led to investigations into its potential as a lead compound for treating neurological disorders, including depression and anxiety.
One of the most compelling aspects of 1-Cyclopentyl-2-(propan-2-yl)piperazine is its versatility in drug design. Researchers have leveraged its scaffold to develop derivatives with enhanced binding affinity and selectivity. For example, modifications at the cyclopentyl ring have been shown to improve metabolic stability, reducing the likelihood of rapid degradation in vivo. Similarly, alterations at the isopropyl group can fine-tune pharmacokinetic properties, ensuring optimal absorption, distribution, metabolism, and excretion (ADME) profiles.
The pharmaceutical industry has been particularly interested in exploring the potential of 1-Cyclopentyl-2-(propan-2-yl)piperazine as a precursor for next-generation therapeutics. Preclinical studies have begun to uncover its potential in modulating neurotransmitter systems relevant to central nervous system (CNS) disorders. The compound's ability to interact with key receptors involved in mood regulation and cognitive function has sparked interest among scientists seeking innovative treatments for mental health conditions.
Advances in computational chemistry and high-throughput screening have accelerated the discovery process for compounds like 1-Cyclopentyl-2-(propan-2-yl)piperazine. These technologies allow researchers to predict binding interactions and optimize molecular structures with unprecedented precision. By integrating experimental data with computational models, scientists can rapidly identify promising candidates for further development. This synergy between experimental and computational approaches has been instrumental in advancing the field of drug discovery.
The synthesis of 1-Cyclopentyl-2-(propan-2-yl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include cyclization reactions to form the piperazine ring followed by functional group transformations to introduce the cyclopentyl and isopropyl substituents. Recent advancements in synthetic methodologies have enabled more efficient and sustainable production processes, aligning with global efforts to reduce environmental impact.
Evaluation of 1-Cyclopentyl-2-(propan-2-yl)piperazine's pharmacological activity has revealed intriguing insights into its mechanism of action. Initial studies suggest that it may exert its effects by modulating serotonin receptor activity, which is implicated in mood regulation and cognitive processes. Additionally, interactions with dopamine receptors could contribute to its potential therapeutic applications in conditions such as Parkinson's disease or attention deficit hyperactivity disorder (ADHD). These findings underscore the compound's multifaceted pharmacological profile.
The safety profile of 1-Cyclopentyl-2-(propan-2-yl)piperazine is another critical area of investigation. Preclinical toxicology studies have assessed its acute and chronic toxicity levels, providing valuable data on its safety margins. These assessments include evaluations of organ-specific effects, developmental toxicity, and carcinogenic potential. By adhering to stringent regulatory guidelines, researchers aim to ensure that any future clinical applications are both safe and effective.
As research on 1-Cyclopentyl-2-(propan-2-yl)piperazine progresses, collaborations between academic institutions and pharmaceutical companies are becoming increasingly vital. Such partnerships facilitate knowledge exchange and resource sharing, accelerating the translation of laboratory findings into clinical reality. The collective expertise of researchers from diverse disciplines—such as organic chemistry, biochemistry, pharmacology, and computational biology—has been instrumental in unraveling the complex interactions between this compound and biological systems.
The future prospects for 1-Cyclopentyl-2-(propan-2-yl)piperazine are promising, with ongoing studies exploring its potential applications beyond CNS disorders. Preliminary evidence suggests that it may also exhibit anti-inflammatory properties or influence immune system function. These broader therapeutic implications open up new avenues for research and development. By expanding our understanding of this compound's mechanisms of action, scientists can identify novel targets for intervention.
In conclusion,1-Cyclopentyl - 2 - ( propan - 2 - yl ) piperazine ( CAS No . 1267350 - 44 - 6 ) represents a significant advancement in pharmaceutical chemistry with its unique structural features . Its potential as a lead compound for treating neurological disorders , coupled with ongoing research into its broader therapeutic applications , positions it as a cornerstone in modern drug discovery . As scientific understanding evolves , so too will our appreciation for this remarkable molecule .
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